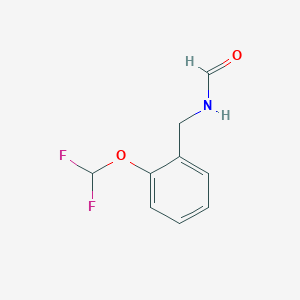
N-(2-(Difluoromethoxy)benzyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Difluoromethoxy)benzyl)formamide is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of formamide, where the formamide group is attached to a benzyl group substituted with a difluoromethoxy group at the ortho position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Difluoromethoxy)benzyl)formamide typically involves the reaction of 2-(difluoromethoxy)benzylamine with formic acid or a formylating agent. One common method is the direct formylation of the amine using formic acid under solvent-free conditions. This reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Difluoromethoxy)benzyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(Difluoromethoxy)benzyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(Difluoromethoxy)benzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The formamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylformamide: Similar structure but lacks the difluoromethoxy group.
N-(2-Methoxybenzyl)formamide: Similar structure with a methoxy group instead of a difluoromethoxy group.
N-(2-Fluorobenzyl)formamide: Similar structure with a single fluorine atom instead of a difluoromethoxy group.
Uniqueness
N-(2-(Difluoromethoxy)benzyl)formamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical properties and biological activity. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H9F2NO2 |
|---|---|
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
N-[[2-(difluoromethoxy)phenyl]methyl]formamide |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)14-8-4-2-1-3-7(8)5-12-6-13/h1-4,6,9H,5H2,(H,12,13) |
InChI-Schlüssel |
LFBSKIQWXWWBRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC=O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{4-[(4-iodophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14802091.png)
![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B14802096.png)
![[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B14802097.png)

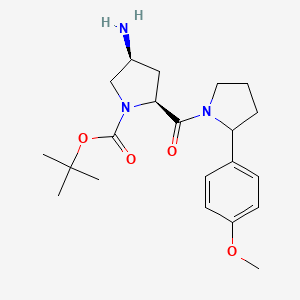
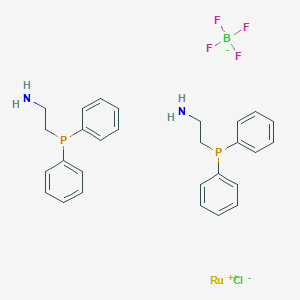
![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)

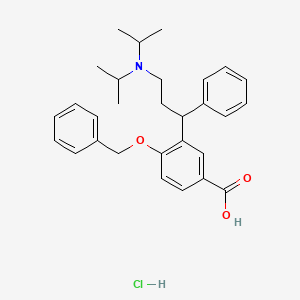
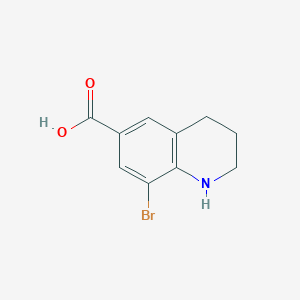
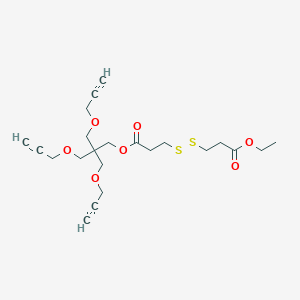
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
